Naphthalene-2,6-dicarbaldehyde

Vue d'ensemble

Description

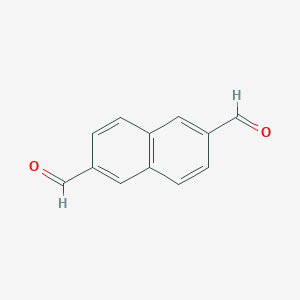

Naphthalene-2,6-dicarbaldehyde (CAS: 5060-65-1) is an aromatic dialdehyde featuring two aldehyde groups at the 2- and 6-positions of a naphthalene backbone. It is synthesized via oxidation of 2,6-bis(hydroxymethyl)naphthalene using pyridinium chlorochromate (PCC) in dichloromethane, yielding colorless needles with a 68% efficiency . Key characterization data includes:

- ¹H-NMR (CDCl₃/TMS): δ 8.03–8.13 (m, 4H), 8.41 (s, 2H), 10.19 (s, 2H) .

- Elemental Analysis: C, 78.18%; H, 4.31% (theoretical: C, 78.25%; H, 4.38%) .

The compound is commercially available (e.g., from Layan Biotech and Bid Pharma) in quantities up to 250 mg, priced at ~$144 for 250 mg . Its planar structure and electron-deficient aldehyde groups make it a critical building block for covalent organic frameworks (COFs), fluorescent chromophores, and coordination polymers .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Naphthalene-2,6-dicarbaldehyde can be synthesized through several methods. One common method involves the oxidation of 2,6-dimethylnaphthalene using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically takes place in an acidic medium and requires careful control of temperature and reaction time to achieve high yields .

Industrial Production Methods

In industrial settings, this compound is often produced through a similar oxidation process but on a larger scale. The use of continuous flow reactors and optimized reaction conditions allows for efficient production. The product is then purified through recrystallization or distillation to achieve the desired purity .

Analyse Des Réactions Chimiques

Types of Reactions

Naphthalene-2,6-dicarbaldehyde undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form naphthalene-2,6-dicarboxylic acid.

Reduction: Reduction reactions can convert the aldehyde groups to alcohols, forming naphthalene-2,6-dimethanol.

Substitution: The aldehyde groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and nitric acid are commonly used oxidizing agents.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Grignard reagents and organolithium compounds are often used for nucleophilic substitution reactions.

Major Products

Oxidation: Naphthalene-2,6-dicarboxylic acid.

Reduction: Naphthalene-2,6-dimethanol.

Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Naphthalene-2,6-dicarbaldehyde has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a precursor for various functionalized naphthalene derivatives.

Biology: It is employed in the study of enzyme-catalyzed reactions and as a fluorescent probe in biochemical assays.

Medicine: Research into its potential as a therapeutic agent is ongoing, particularly in the development of drugs targeting specific molecular pathways.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals

Mécanisme D'action

The mechanism by which naphthalene-2,6-dicarbaldehyde exerts its effects depends on the specific application. In biochemical assays, it acts as a fluorescent probe by interacting with target molecules and emitting fluorescence upon excitation. In chemical reactions, its aldehyde groups participate in various transformations, enabling the synthesis of diverse compounds .

Comparaison Avec Des Composés Similaires

Thieno[3,2-b]thiophene-2,5-dicarbaldehyde (TT)

- Structure : A thiophene-fused dicarbaldehyde with enhanced electron-donating capacity due to sulfur-rich heterocycles.

- Electron Donor Ability: TT exhibits stronger electron-donating characteristics than naphthalene-2,6-dicarbaldehyde (N), as demonstrated by density functional theory (DFT) calculations. The order of donor strength is TT > N > benzothiadiazole-4,7-dicarbaldehyde (BT) .

- Applications: TT-based COFs (e.g., TMT-TT-COF) achieve superior photocatalytic performance, producing H₂O₂ at 1952 µmol g⁻¹ h⁻¹ and degrading 96% of bisphenol-A (BPA) in 60 minutes, outperforming N-based frameworks .

4,4′-Biphenyldicarboxaldehyde (BDA)

- Structure : A biphenyl-linked dialdehyde with aldehyde groups at para positions.

- Electronic Properties : BDA’s extended conjugation enhances charge carrier mobility compared to this compound. However, N-based COFs (e.g., NDA-TN-AO) exhibit superior semiconducting properties due to full π-conjugation, enabling 95% photo-reduction of UVI to UIV and antibacterial activity .

- Applications : BDA is preferred for rigid, linear COFs, while NDA’s angular geometry facilitates 2D sheet formation .

Pyridine-2,6-dicarbaldehyde

- Structure : A pyridine-based analog with nitrogen atoms enhancing Lewis basicity.

- Reactivity : The nitrogen atom enables coordination with transition metals (e.g., Zn²⁺, Cu²⁺), making it suitable for catalytic and sensing applications. In contrast, this compound is less Lewis basic but more π-acidic due to its aromatic core .

- Applications : Pyridine derivatives are utilized in chemokine receptor (CXCR4) antagonists, whereas this compound is favored in COFs for optoelectronics .

Naphthalene Isomers (1,5-Dihydroxythis compound)

- Structure: Hydroxyl substituents at 1,5-positions introduce tautomerism (benzoid-quinoid equilibrium), influenced by solvent polarity .

- Chemical Behavior : The 1,5-dihydroxy derivative exhibits pH-responsive fluorescence, unlike the unsubstituted this compound, which lacks halochromic properties .

Dimethyl Naphthalene-2,6-dicarboxylate

- Structure : Esterified derivative of naphthalene-2,6-dicarboxylic acid.

- Applications: Used in Suzuki-Miyaura coupling reactions for polyaromatic synthesis, whereas the dialdehyde serves as a monomer for dynamic covalent chemistry .

Comparative Data Table

Activité Biologique

Naphthalene-2,6-dicarbaldehyde (NDCA) is an organic compound with significant biological activity, primarily utilized in synthetic applications and research. This article explores its biological properties, including its pharmacological potential, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₂H₈O₂

- Molecular Weight : 184.19 g/mol

- CAS Number : 5060-65-1

- Solubility : Soluble in organic solvents; limited solubility in water (0.825 mg/ml) .

Biological Activity Overview

This compound exhibits various biological activities that make it a subject of interest in medicinal chemistry and materials science:

- Antimicrobial Activity : NDCA has shown potential as an antimicrobial agent against several bacterial strains. Its efficacy is attributed to its ability to disrupt microbial cell membranes and inhibit metabolic processes.

- Antioxidant Properties : The compound exhibits antioxidant activity, which is crucial for protecting cells from oxidative stress. This property is particularly relevant in the context of diseases characterized by oxidative damage.

- Potential Anticancer Effects : Preliminary studies suggest that NDCA may possess anticancer properties, particularly through the induction of apoptosis in cancer cells. This effect is believed to be mediated by the activation of specific cellular pathways that lead to programmed cell death.

The biological activity of NDCA can be linked to several mechanisms:

- Cell Membrane Disruption : NDCA interacts with lipid membranes, leading to increased permeability and eventual cell lysis in microbial cells.

- Reactive Oxygen Species (ROS) Generation : The compound can induce the production of ROS, which play a role in signaling pathways associated with apoptosis in cancer cells.

- Enzyme Inhibition : NDCA may inhibit certain enzymes involved in metabolic pathways, thereby altering cellular functions and promoting cell death in malignant cells.

Table 1: Summary of Biological Activities of this compound

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Antioxidant | Reduction of oxidative stress markers | |

| Anticancer | Induction of apoptosis in cancer cell lines |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of NDCA against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, suggesting that NDCA could be a candidate for developing new antimicrobial agents .

Case Study 2: Antioxidant Activity

In vitro assays demonstrated that NDCA effectively scavenges free radicals, leading to a decrease in lipid peroxidation levels. This antioxidant activity was measured using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays, where NDCA showed a dose-dependent response .

Case Study 3: Anticancer Potential

Research involving human cancer cell lines revealed that NDCA induces apoptosis through the mitochondrial pathway. Flow cytometry analysis confirmed increased annexin V staining in treated cells, indicating early apoptotic events. The study highlighted the need for further investigation into the molecular pathways involved .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for producing naphthalene-2,6-dicarbaldehyde, and how can researchers optimize reaction yields?

this compound is synthesized via a three-step process starting from naphthalene-2,6-dicarboxylic acid. The first step involves reducing the carboxylic acid groups to hydroxymethyl groups using sodium borohydride, yielding 2,6-bis(hydroxymethyl)naphthalene. The second step oxidizes the hydroxymethyl groups to aldehyde functionalities using oxidizing agents like pyridinium chlorochromate (PCC) or MnO₂. Key optimization parameters include:

- Reaction temperature (typically 0–25°C for reduction, 40–60°C for oxidation).

- Solvent selection (e.g., dichloromethane or THF for oxidation).

- Stoichiometric control to avoid over-oxidation byproducts. Characterization via -NMR (e.g., aldehyde proton signals at δ 10.19 ppm) and elemental analysis ensures purity .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

Essential methods include:

- -NMR spectroscopy : Identifies aldehyde protons (singlet at δ 10.19 ppm) and aromatic protons (δ 7.47–8.41 ppm).

- Elemental analysis : Validates empirical formula (e.g., C: 78.25%, H: 4.38%).

- FT-IR spectroscopy : Confirms C=O stretching vibrations (~1680–1720 cm⁻¹). Discrepancies in spectral data may indicate incomplete oxidation or impurities, necessitating column chromatography purification .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

While specific toxicological data are limited, general precautions include:

- Using PPE (gloves, lab coats, goggles) to prevent dermal/ocular exposure.

- Working in a fume hood to avoid inhalation of aldehyde vapors.

- Storing in airtight containers under inert gas (e.g., argon) to prevent degradation. Safety data sheets (SDS) for analogous aldehydes (e.g., naphthalene-1,4-dicarbaldehyde) recommend treating the compound as a potential irritant and avoiding ignition sources due to flammability .

Advanced Research Questions

Q. How can this compound be utilized in designing covalent organic frameworks (COFs), and what are the methodological challenges?

The compound serves as a linear linker in COF synthesis via condensation reactions (e.g., with triazine derivatives). Key steps include:

- Solvothermal synthesis : Reacting this compound with amine-containing monomers (e.g., 1,3,5-triformylphloroglucinol) in mixed solvents (mesitylene/dioxane).

- Characterization : PXRD confirms crystallinity, while FT-IR monitors imine bond formation (C=N stretching ~1620 cm⁻¹). Challenges include achieving high crystallinity due to steric hindrance from the naphthalene backbone and optimizing reaction time/temperature to prevent framework collapse .

Q. What strategies address discrepancies in reported toxicological data for naphthalene derivatives, and how can study quality be assessed?

Contradictions in toxicity data (e.g., inhalation vs. dermal exposure) require:

- Risk of bias (RoB) assessment : Tools like Table C-7 (experimental animal studies) evaluate randomization, allocation concealment, and outcome reporting.

- Tiered evidence evaluation : Classify studies by confidence levels (High/Moderate/Low) based on methodological rigor .

- Comparative metabolomics : Use in vitro (e.g., liver microsomes) and in vivo models to identify species-specific metabolic pathways (e.g., cytochrome P450 activation) .

Q. How does this compound perform in coordination polymers, and what structural insights can XRD provide?

In coordination polymers (e.g., [Zn(NDC)(DEF)]), the aldehyde groups act as ligands for metal ions. Single-crystal XRD reveals:

- 2D layered structures : Zn²⁺ ions coordinate with carboxylate oxygen atoms in a tetrahedral geometry.

- Interlayer spacing : ~8.9 Å, influenced by solvent molecules (e.g., DEF). Thermogravimetric analysis (TGA) assesses thermal stability, showing decomposition above 300°C .

Q. What computational methods are effective for predicting the reactivity of this compound in organic transformations?

Density Functional Theory (DFT) calculations can:

- Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites.

- Simulate reaction pathways (e.g., aldol condensation) by calculating activation energies.

- Validate spectral data (e.g., -NMR chemical shifts) using Gaussian09 or ORCA software .

Q. Methodological Tables

Table 1. Key Spectral Data for this compound

| Technique | Observed Data | Reference |

|---|---|---|

| -NMR | δ 10.19 (s, 2H, CHO) | |

| -NMR | δ 192.1 (CHO), 135.6 (C-Ar) | |

| FT-IR | 1685 cm⁻¹ (C=O stretch) |

Table 2. Risk of Bias Criteria for Animal Studies

| Criterion | High Confidence Requirement |

|---|---|

| Dose randomization | Yes |

| Allocation concealment | Yes |

| Outcome reporting completeness | Yes |

| Blinded assessment | Yes (if applicable) |

Propriétés

IUPAC Name |

naphthalene-2,6-dicarbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8O2/c13-7-9-1-3-11-6-10(8-14)2-4-12(11)5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQDQMRZGMILNMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)C=O)C=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.